Benzene, 1-[(4-chloro-2-butynyl)oxy]-4-methoxy-
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Overview
Description
Benzene, 1-[(4-chloro-2-butynyl)oxy]-4-methoxy-: is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a 4-chloro-2-butynyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(4-chloro-2-butynyl)oxy]-4-methoxy- typically involves the reaction of 4-chloro-2-butyne with 4-methoxyphenol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-methoxyphenol attacks the electrophilic carbon of 4-chloro-2-butyne, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-[(4-chloro-2-butynyl)oxy]-4-methoxy- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alkanes or alkenes.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the substituents on the benzene ring or the butynyl group are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.
Major Products Formed: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, Benzene, 1-[(4-chloro-2-butynyl)oxy]-4-methoxy- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Benzene, 1-[(4-chloro-2-butynyl)oxy]-4-methoxy- involves its interaction with molecular targets through its functional groups. The methoxy and butynyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, whether in chemical reactions or biological systems.
Comparison with Similar Compounds
Benzene, 1-butynyl-: Similar structure with a butynyl group attached to the benzene ring.
Benzene, 1-chloro-4-methoxy-: Similar structure with a chloro and methoxy group attached to the benzene ring.
Benzene, 1,1’-ethenylidenebis[4-chloro-]: Contains chloro groups and an ethenylidene bridge between benzene rings.
Uniqueness: Benzene, 1-[(4-chloro-2-butynyl)oxy]-4-methoxy- is unique due to the presence of both a 4-chloro-2-butynyl group and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
56264-07-4 |
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Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
1-(4-chlorobut-2-ynoxy)-4-methoxybenzene |
InChI |
InChI=1S/C11H11ClO2/c1-13-10-4-6-11(7-5-10)14-9-3-2-8-12/h4-7H,8-9H2,1H3 |
InChI Key |
BRZLBGWUEIVWBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC#CCCl |
Origin of Product |
United States |
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